(2,6-Dimethylphenyl)(diphenylmethyl)oxophosphanium
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Overview
Description
(2,6-Dimethylphenyl)(diphenylmethyl)oxophosphanium is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a (2,6-dimethylphenyl) group and a (diphenylmethyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylphenyl)(diphenylmethyl)oxophosphanium typically involves the reaction of (2,6-dimethylphenyl)phosphine with diphenylmethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylphenyl)(diphenylmethyl)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound back to its phosphine form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Scientific Research Applications
(2,6-Dimethylphenyl)(diphenylmethyl)oxophosphanium has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems and as a probe for studying phosphorus-containing biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2,6-Dimethylphenyl)(diphenylmethyl)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in catalysis or therapeutic use .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Dimethylphenylphosphine: Similar structure but with different substituents on the phosphorus atom.
Diphenylmethylphosphine: Another related compound with different substituents.
Uniqueness
(2,6-Dimethylphenyl)(diphenylmethyl)oxophosphanium is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
85320-21-4 |
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Molecular Formula |
C21H20OP+ |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
benzhydryl-(2,6-dimethylphenyl)-oxophosphanium |
InChI |
InChI=1S/C21H20OP/c1-16-10-9-11-17(2)20(16)23(22)21(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h3-15,21H,1-2H3/q+1 |
InChI Key |
MQVMTXWRDREMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)[P+](=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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